molecular formula C10H7ClO3 B1362440 3-(4-Chlorophenyl)oxolane-2,5-dione CAS No. 776-52-3

3-(4-Chlorophenyl)oxolane-2,5-dione

Cat. No.: B1362440
CAS No.: 776-52-3
M. Wt: 210.61 g/mol
InChI Key: JKYPBYBOZSIRFW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)oxolane-2,5-dione is an organic compound with the molecular formula C10H7ClO3. It is a derivative of oxolane-2,5-dione, where a chlorophenyl group is attached to the third carbon of the oxolane ring. This compound is known for its applications in various fields, including polymer chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)oxolane-2,5-dione typically involves the reaction of 4-chlorobenzaldehyde with succinic anhydride in the presence of a catalyst. The reaction proceeds through a cyclization process, forming the oxolane ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux to facilitate the cyclization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)oxolane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxolane ring into a more saturated form.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed:

    Oxidation: Formation of 4-chlorobenzoic acid.

    Reduction: Formation of 3-(4-chlorophenyl)tetrahydrofuran-2,5-dione.

    Substitution: Formation of 3-(4-methoxyphenyl)oxolane-2,5-dione or 3-(4-cyanophenyl)oxolane-2,5-dione.

Scientific Research Applications

3-(4-Chlorophenyl)oxolane-2,5-dione has several applications in scientific research:

    Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)oxolane-2,5-dione involves its interaction with specific molecular targets. The compound’s reactive oxolane ring and chlorophenyl group allow it to participate in various biochemical pathways. For instance, it can inhibit certain enzymes by forming covalent bonds with active site residues, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(3-Chlorophenyl)oxolane-2,5-dione
  • 3-(4-Bromophenyl)oxolane-2,5-dione
  • 3-(4-Methylphenyl)oxolane-2,5-dione

Comparison: 3-(4-Chlorophenyl)oxolane-2,5-dione is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties. Compared to its analogs, such as 3-(3-chlorophenyl)oxolane-2,5-dione, the position of the chlorine atom can significantly influence the compound’s reactivity and interaction with other molecules. The presence of different substituents, like bromine or methyl groups, also alters the compound’s properties, making each analog suitable for specific applications.

Properties

IUPAC Name

3-(4-chlorophenyl)oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYPBYBOZSIRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60302491
Record name 3-(4-chlorophenyl)dihydrofuran-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776-52-3
Record name NSC151265
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-chlorophenyl)dihydrofuran-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)oxolane-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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